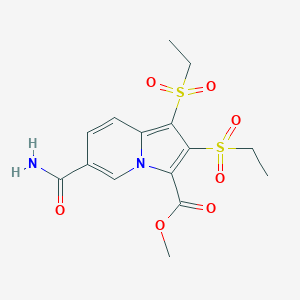![molecular formula C24H14Br2N2O2 B15019836 2-(4-bromophenyl)-N-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B15019836.png)
2-(4-bromophenyl)-N-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[5-(4-BROMOPHENYL)FURAN-2-YL]METHANIMINE is a complex organic compound characterized by the presence of bromophenyl, benzoxazole, and furan groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[5-(4-BROMOPHENYL)FURAN-2-YL]METHANIMINE typically involves multi-step organic reactions. The process starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Bromination: Introduction of bromine atoms into the phenyl rings.
Cyclization: Formation of the benzoxazole ring through cyclization reactions.
Condensation: Condensation reactions to link the benzoxazole and furan groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[5-(4-BROMOPHENYL)FURAN-2-YL]METHANIMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
(E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[5-(4-BROMOPHENYL)FURAN-2-YL]METHANIMINE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[5-(4-BROMOPHENYL)FURAN-2-YL]METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with a similar amine group.
4-Bromo-2-fluoro-1-nitrobenzene: Shares the bromophenyl group.
Carbonyl Compounds: Contain the carbonyl functional group, undergoing similar reactions.
Uniqueness
(E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[5-(4-BROMOPHENYL)FURAN-2-YL]METHANIMINE is unique due to its specific combination of bromophenyl, benzoxazole, and furan groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H14Br2N2O2 |
|---|---|
Molecular Weight |
522.2 g/mol |
IUPAC Name |
N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-1-[5-(4-bromophenyl)furan-2-yl]methanimine |
InChI |
InChI=1S/C24H14Br2N2O2/c25-17-5-1-15(2-6-17)22-12-10-20(29-22)14-27-19-9-11-23-21(13-19)28-24(30-23)16-3-7-18(26)8-4-16/h1-14H |
InChI Key |
RYKVTHCROSOMDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=NC3=CC4=C(C=C3)OC(=N4)C5=CC=C(C=C5)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]benzoate](/img/structure/B15019755.png)
![5-chloro-N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)pentanamide](/img/structure/B15019763.png)
![4-bromo-2-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B15019770.png)
![N-(3-chlorophenyl)-2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B15019775.png)
![(1Z,3E)-1-(4-bromophenyl)-3-[(3-chlorophenyl)imino]prop-1-en-1-ol](/img/structure/B15019783.png)
![N-[(1E)-1-[4-(diethylamino)phenyl]-3-{(2E)-2-[1-(4-methoxy-3-nitrophenyl)ethylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B15019788.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-4,6-diphenylpyrimidine-2-carbohydrazide](/img/structure/B15019793.png)

![2-amino-7-methyl-5-oxo-4-phenyl-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15019801.png)
![4-chloro-2-({[5-(4-ethoxyphenyl)-1-methyl-1H-imidazol-2-yl]amino}methyl)phenol](/img/structure/B15019806.png)
![O-[4-(naphthalen-1-ylcarbamoyl)phenyl] dipropylcarbamothioate](/img/structure/B15019812.png)
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide](/img/structure/B15019813.png)
![4-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B15019824.png)
methanone](/img/structure/B15019830.png)
